Product packaging for Undecyl benzoate(Cat. No.:CAS No. 6316-30-9)

Undecyl benzoate

Cat. No.: B3192516
CAS No.: 6316-30-9
M. Wt: 276.4 g/mol
InChI Key: YEHGKFOTJWYCBN-UHFFFAOYSA-N
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Description

Undecyl Benzoate (CAS 6316-30-9) is a chemical compound with the molecular formula C 18 H 28 O 2 and a molecular weight of 276.41 g/mol . It is characterized by a density of 0.945 g/cm³ and a high boiling point of 368.5 °C, with a flash point of 155.5 °C, indicating low flammability and high thermal stability suitable for various experimental conditions . Its significant lipophilicity, evidenced by a calculated LogP of 5.37, suggests potential applications in studies involving lipid membranes, penetration enhancement, or as an intermediate in organic synthesis . As a benzoate ester, its research applications could be explored in areas such as fragrance and flavor synthesis, polymer plasticizers, or pharmaceutical formulation. Researchers are encouraged to consult the scientific literature for specific application protocols and safety data. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28O2 B3192516 Undecyl benzoate CAS No. 6316-30-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6316-30-9

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

undecyl benzoate

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-13-16-20-18(19)17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3

InChI Key

YEHGKFOTJWYCBN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC=C1

Other CAS No.

6316-30-9

Origin of Product

United States

Advanced Synthetic Methodologies for Undecyl Benzoate

Direct Esterification Processes and Enhancements

Direct esterification, typically acid-catalyzed, remains the cornerstone for synthesizing undecyl benzoate (B1203000). Enhancements focus on catalyst design and reaction conditions to achieve greater efficiency and sustainability.

Heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and often milder reaction conditions compared to homogeneous catalysts.

Ion-exchange resins and various solid acids have been explored as effective heterogeneous catalysts for the esterification of benzoic acid with undecanol (B1663989). These catalysts provide acidic sites on a solid support, facilitating the reaction while allowing for straightforward recovery. For instance, ion-exchange resins are recognized as viable esterification catalysts for producing benzoic acid esters, including undecyl benzoate google.com. Solid acids, such as p-toluenesulfonic acid (TsOH) and camphorsulfonic acid (CSA), have demonstrated significant efficacy in promoting ester condensation reactions, including the synthesis of this compound from benzoic acid and 6-undecanol (B1345097) nii.ac.jp. Cation-exchange resins, like Amberlite® IR-120H in its H+ form, can be used to prepare sulfonic acid catalysts, which are then employed in esterification processes nii.ac.jp.

While detailed research specifically on metal-oxide or supported metal catalysts for this compound synthesis is less prominent in the reviewed literature, these classes of materials are generally recognized for their catalytic activity in esterification reactions. Catalysts such as stanneous oxide, dibutyl tin oxide, and zirconium carbonate have been listed as potential esterification catalysts for benzoic acid esters google.com. Supported metal catalysts, such as immobilized palladium, are also employed in broader synthetic strategies where this compound might be a product in a multi-step process ncl.res.in. The development of robust and selective metal-based heterogeneous catalysts continues to be an area of interest for ester synthesis.

Green chemistry principles are increasingly integrated into the synthesis of this compound, focusing on minimizing waste, reducing energy consumption, and using less hazardous substances.

Solvent-free esterification protocols represent a significant advancement in green synthesis for this compound. These methods eliminate the need for organic solvents, thereby reducing waste generation and simplifying product isolation. The ester condensation of 6-undecanol with benzoic acid can be effectively carried out under solvent-free conditions at elevated temperatures (e.g., 100°C) when catalyzed by sulfonic acids nii.ac.jp. Such protocols, often performed in an open-air vessel, allow for the gradual removal of water, which helps drive the equilibrium towards the formation of the ester product nii.ac.jp. These solvent-free and open-air conditions have shown high potential as practical methods for ester synthesis, offering efficient reaction pathways nii.ac.jp. While acid-catalyzed esterification is common, enzymatic catalysis using lipases also offers a greener route, though it may be less cost-effective for large-scale industrial production vulcanchem.com.

Deep eutectic solvents (DES) and ionic liquids (ILs) are emerging as versatile media and catalysts in green chemistry. Ionic liquids, in particular, have been investigated for their catalytic properties in various organic transformations, including esterifications nii.ac.jp. In some synthetic sequences leading to this compound, the use of immobilized palladium metal-containing ionic liquids has been noted ncl.res.in. While specific studies detailing the dual role of DES or ILs as both solvent and catalyst for the direct esterification of this compound are not extensively detailed in the provided snippets, these classes of compounds are actively researched for their potential to facilitate sustainable ester synthesis by offering unique solvation properties and catalytic activity.

Table 1: Catalysts and Conditions for this compound Synthesis

Catalyst TypeSpecific Catalysts MentionedReaction Conditions (General)Primary Reference
Heterogeneous Catalysis
Ion-Exchange ResinsIon-exchange resins, Amberlite® IR-120HEsterification of benzoic acid with undecanol google.com
Solid Acidsp-Toluenesulfonic acid (TsOH), Camphorsulfonic acid (CSA)Ester condensation, solvent-free, 100°C nii.ac.jp
Metal-Oxide / Supported MetalStanneous oxide, Dibutyl tin oxide, Zirconium carbonateEsterification of benzoic acid esters google.com
Immobilized Palladium Metal-containing Ionic Liquid (ImmPd-IL)Part of a broader synthetic sequence ncl.res.in
Green Chemistry Approaches
Solvent-Free EsterificationSulfonic acids (e.g., TsOH, CSA)Solvent-free, open-air, elevated temperatures (e.g., 100°C) nii.ac.jp
Enzymatic CatalysisLipasesGreener synthesis route, potentially less cost-effective at scale vulcanchem.com
Ionic LiquidsVarious (general mention)Potential catalysts/media nii.ac.jp

Compound List:

this compound

Benzoic acid

Undecanol (specifically 6-undecanol)

p-Toluenesulfonic acid (TsOH)

Camphorsulfonic acid (CSA)

Ion-exchange resins

Amberlite® IR-120H

Stanneous oxide

Dibutyl tin oxide

Zirconium carbonate

Immobilized palladium metal-containing ionic liquid (ImmPd-IL)

Ionic Liquids

Deep Eutectic Solvents (DES)

Lipases

Octyl benzoate

3-methylbutyl benzoate

Transesterification as an Alternative Synthetic Route

Novel Catalytic Systems for Transesterification

The synthesis of this compound can be efficiently achieved through the transesterification of benzoate esters with undecyl alcohol, or more commonly, through the direct esterification of benzoic acid with undecyl alcohol. Recent research has focused on developing novel catalytic systems to improve the efficiency, sustainability, and selectivity of these reactions.

Solid acid catalysts have emerged as promising alternatives to traditional homogeneous catalysts due to their ease of separation, reusability, and reduced environmental impact. Modified Montmorillonite K10 clay, activated with orthophosphoric acid, has demonstrated efficacy in the esterification of substituted benzoic acids with various alcohols, operating under solvent-free conditions ijstr.orgepa.gov. This approach offers a greener pathway, minimizing waste generation.

Metal oxides, particularly those based on titanium and zirconium, have also shown significant potential as solid transesterification catalysts. A study reported a zirconium-titanium solid acid catalyst (ZT10) that effectively catalyzed the synthesis of methyl benzoates from substituted benzoic acids and methanol (B129727), showcasing good activity regardless of the electronic or steric nature of the substituents on the benzoic acid ring mdpi.com. This catalyst was also found to be easily separable and reusable without performance degradation.

Lanthanide metal oxides are another class of catalysts gaining attention for transesterification reactions. Praseodymium(IV) oxide (PrO₂) has been identified as a highly active catalyst for transesterification, demonstrating superior performance compared to other heterogeneous catalysts in reactions involving esters and alcohols, such as the transesterification of methyl benzoate with benzyl (B1604629) alcohol rsc.org.

Furthermore, research into ionic liquids and deep eutectic solvents (DES) has revealed their potential as dual solvent-catalysts for esterification. A deep eutectic solvent composed of p-toluene sulfonic acid and benzyl triethyl ammonium (B1175870) chloride demonstrated high catalytic activity and stability in the esterification of benzoic acid with alcohols like ethanol (B145695) and butanol, achieving high conversion rates under mild conditions dergipark.org.tr.

Table 1: Overview of Novel Catalytic Systems for Esterification/Transesterification

Catalyst TypeKey Components/DescriptionSubstrates (Example)Reaction Conditions (Typical)Yield/Conversion (Typical)Reference
Solid Acid (Clay-based)Phosphoric acid-modified Montmorillonite K10Benzoic acid + Alcohol (e.g., Methanol, Hexanol)Solvent-free, Reflux, 5 hoursHigh (>80% conversion) ijstr.orgepa.gov
Solid Acid (Metal Oxide)Zirconium-Titanium solid acid (ZT10)Substituted Benzoic Acid + MethanolUnspecified, reusableHigh mdpi.com
Lanthanide Metal OxidePraseodymium(IV) oxide (PrO₂)Methyl benzoate + Benzyl alcoholUnspecified, high catalytic activityExcellent (95%) rsc.org
Deep Eutectic Solvent (DES)p-Toluene sulfonic acid (HBD) + Benzyl triethyl ammonium chloride (HBA)Benzoic acid + Ethanol/Butanol/Hexanol75°C, 10 wt% catalyst, 1:10 acid/alcohol molar ratioHigh (e.g., 88.3% for ethanol) dergipark.org.tr

Derivatization and Functionalization Strategies

The this compound scaffold serves as a versatile platform for creating more complex molecules and materials through various derivatization and functionalization strategies. These approaches aim to introduce specific properties or functionalities by modifying the benzoate ring, the undecyl chain, or by incorporating the this compound moiety into larger molecular architectures.

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues typically involves modifying either the benzoic acid component or the undecyl alcohol component prior to esterification, or through post-esterification modifications.

Substituted Benzoic Acids: Utilizing benzoic acids with various substituents on the aromatic ring allows for the creation of analogues with altered electronic, steric, or functional properties. For instance, 3,4-dihydroxybenzoic acid can be esterified with undecyl alcohol to yield 3,4-dihydroxy-benzoic acid undecyl ester, which exhibits antioxidant properties due to the presence of hydroxyl groups ontosight.ai. Research has also explored esterification of benzoic acids with electron-donating or electron-withdrawing groups using various catalytic systems, often achieving high yields ijstr.orgmdpi.com.

Substituted Undecyl Alcohols: While less commonly detailed for this compound specifically, the principle of using substituted alcohols applies. For example, if a functionalized undecyl alcohol (e.g., containing a terminal alkene or a protected functional group) were available, it could be esterified with benzoic acid or its derivatives to produce corresponding substituted this compound analogues.

Post-Esterification Modifications: Although direct synthesis is more common, functionalization of the this compound molecule itself could be envisioned. For example, if the undecyl chain contained a reactive site (e.g., a terminal alkene), it could undergo further reactions like epoxidation, halogenation, or polymerization. Similarly, if the benzoate ring had a suitable leaving group, nucleophilic aromatic substitution could be performed.

Table 2: Synthesis of Substituted this compound Analogues

Analogue TypeStarting Materials (Example)Reaction TypePotential Properties/ApplicationsReference
Hydroxy-substituted Benzoate3,4-Dihydroxybenzoic acid + Undecyl alcoholEsterificationAntioxidant properties ontosight.ai
Electron-donating/withdrawing substituted BenzoateSubstituted Benzoic Acid + Methanol/AlcoholEsterification (e.g., Zr/Ti catalyst)Varied electronic properties, intermediates for pharmaceuticals mdpi.com
Alkyl-substituted BenzoateBenzoic acid + Substituted Undecyl AlcoholEsterificationModified lipophilicity, material properties(General)
Functionalized Undecyl ChainBenzoic acid + Functionalized Undecyl Alcohol (e.g., undecyl alcohol with a terminal alkene)EsterificationPolymerizable units, sites for further modification(General)

Incorporation of this compound Moieties into Complex Architectures

The this compound unit can be strategically incorporated into larger molecular structures, such as polymers, dendrimers, and supramolecular assemblies, to impart specific characteristics.

Polymer Synthesis: The this compound moiety can serve as a monomer or a pendant group in polymer synthesis. For instance, if the undecyl chain were functionalized with a polymerizable group (e.g., an acrylate (B77674) or methacrylate), it could be incorporated into polymers via free-radical polymerization. Alternatively, if the benzoate ring or undecyl chain contained reactive handles, it could participate in step-growth polymerization, such as polyester (B1180765) formation. For example, benzoate derivatives have been used in the synthesis of liquid crystal polymers researchgate.netresearchgate.net, where the rigid aromatic core and flexible alkyl chain contribute to mesophase formation.

Dendrimer Synthesis: Dendrimers are highly branched macromolecules with a tree-like structure. The this compound unit, or a derivative thereof, could be used as a building block (dendron) to construct dendrimers. Ester linkages are commonly employed in dendrimer synthesis, and motifs similar to benzoate esters have been incorporated into polyester dendrimers mdpi.com. The benzoate ester functionality could be used to attach peripheral groups or link dendrons to a core molecule.

Supramolecular Assemblies: Molecules containing benzoate ester functionalities, particularly those with long alkyl chains like this compound, can exhibit self-assembly behavior, forming ordered structures such as liquid crystals or gels. These properties arise from a combination of π-π stacking of the aromatic rings, van der Waals interactions of the alkyl chains, and potential hydrogen bonding if hydroxyl or other polar groups are present. Such self-assembled structures have potential applications in areas like oil spill remediation or as components in advanced materials researchgate.net. For example, benzoate derivatives with long alkoxy chains have been investigated for their liquid crystalline properties researchgate.net.

Table 3: Incorporation of this compound Moieties into Complex Architectures

Architecture TypeRole of this compound MoietySynthesis StrategyResulting Properties/ApplicationsReference
PolymersMonomer (functionalized chain), Pendant groupFree-radical polymerization, Step-growth polymerizationLiquid crystalline properties, modified mechanical/thermal properties, functional coatings researchgate.netresearchgate.net
DendrimersBuilding block (dendron), Peripheral groupEsterification, Mitsunobu reaction, Coupling reactionsControlled molecular architecture, potential for drug delivery, catalysis mdpi.com
Supramolecular AssembliesSelf-assembling unitEster linkages, π-π stacking, Van der Waals forcesLiquid crystals, organogelators, self-assembled structures for environmental remediation/materials researchgate.netresearchgate.net

Compound List:

this compound

3,4-Dihydroxy-benzoic acid undecyl ester

Benzoic acid

Undecyl alcohol

Methyl benzoate

Benzyl alcohol

Ethanol

Butanol

Hexanol

4-methylbenzoic acid

Methanol

Ethyl 4-hydroxybenzoate (B8730719)

11-bromoundecanoic acid hexylamide

Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate

4-aminobenzoic acid

4-fluoro-3-nitrobenzoic acid

Ethyl-4-fluoro-3-nitro benzoate

4-methylbenzene-1-sulfonic acid

Dodecan-1-ol

4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoic acid

Benzaldehyde (B42025)

3-thiophenecarboxaldehyde (B150965)

4-nitrobenzaldehyde (B150856)

4-methyl ester benzaldehyde

3,4-dimethylbenzaldehyde (B1206508)

3,4-dimethoxybenzaldehyde (B141060)

Benzothiazole

Benzylideneaniline

tert-Butyl N-(11-hydroxyundecyl)carbamate

11-hydroxyundecyl)carbamate

1,3,5-triazine (B166579)

Ethyl p-aminobenzoate

4-(undec-10-enoyloxy) benzoic acid

4-(4-hydroxy-phenylazo) benzoic acid ethyl ester

10-Undecenoic acid hydrazide

m-nitrobenzaldehyde-10-undecenohydrazone

2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]acetic acid

N-[5-methyl-2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]undec-10-enamide

2-[(11-{[5-methyl-2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]amino}-11-oxoundecyl)sulfanyl]propanoic acid

3-[(11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazinan-3-yl]amino}-11-oxoundecenyl) sulfanyl]propanoic acid

4'-Undecycloxybiphenyl-4-yl 4-octyloxy-2-(pent-4-en-1-yloxy) benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(3-(4-(methacryloyloxy)butyl)-1,1,3,3-tetramethyldisiloxanyl)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(methacryloyloxy)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-((4-(methacryloyloxy)butyl)dimethylsilyl)pentyl)oxy)-4-(octyloxy)benzoate

2,3-dihydroxybenzoic acid

2,3-dihydroxybenzoic acid tetradecyl ester

2,3-dihydroxybenzoic acid pentadecyl ester

2,3-dihydroxybenzoic acid octyl ester

2,3-dihydroxybenzoic acid amyl ester

2,3-dihydroxybenzoic acid hexyl ester

2,3-dihydroxybenzoic acid undecyl ester

Benzene-1,3,5-tricarboxamide (BTA)

12 (BTA derivative)

5Nb-2MA

3-azido-1-propanamine (B124161)

17 (BTA derivative)

18 (BTA derivative)

16 (BTA derivative)

19 (BTA derivative)

3 (BTA precursor)

1610-1537 (C=C)

3-acetyl-2-oxo-2H-chromen-7-yl-4(undecyloxy) benzoate

4-(undecyloxy) benzoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]acetic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazinan-3-yl)amino)-11-oxoundecenyl) sulfanyl]propanoic acid

4'-Undecycloxybiphenyl-4-yl 4-octyloxy-2-(pent-4-en-1-yloxy) benzoate

tert-Butyldiphenylsilyl monoprotected diols

Poly(ε-caprolactone-b-glycolic acid)s (PCGAs)

Poly(ε-caprolactone-b-lactide-b-glycolide) (PCLGAs)

Polybutadienes (PB)

Azo-M1

Azo-M2

Ethyl 4-aminobenzoate (B8803810)

1,1,3,3-Tetramethyldisiloxane

10-Undecylenoyl chloride

p-Hydroxybenzoic acid

Karstedt-type catalyst

Ethylene (B1197577) glycol dibenzoate

Propylene glycol dibenzoate

Tripropylene glycol dibenzoate

Butylene glycol dibenzoate

Isononyl benzoate

Isodecyl benzoate

2-propylheptyl benzoate

Isothis compound

Dodecyl benzoate

Isododecyl benzoate

Vinyl acetate (B1210297)

Vinyl benzoate

Acetylene

Mercuric salts

Sulfuric acid

Hydrochloric acid

p-toluenesulfonic acid

Ionic liquid

Amberlyst 15

1-Butyl-3-metylimidazolium chloride

Lanthanide metal oxides

Cerium oxide

Titanium oxide

Praseodymium

Praseodymium(IV) oxide (PrO₂)

Zinc oxide

Copper oxide

Zeolites

Calcium oxide

Strontium oxide

Magnesium oxide

Magnesium carbonate

Calcium carbonate

Barium carbonate

Strontium carbonate

Magnesium aluminum layered double hydroxide (B78521)

Triphenylphosphine oxide (TPPO)

Oxalyl chloride ((COCl)₂)

Triethylamine (Et₃N)

Benzyl benzoate

Vanadium-doped phosphomolybdic acid

Na₄PMo₁₁VO₄₀

1-ethyl-3-methylimidazolium (B1214524) acetate ([EMIM] OAc)

Au/Meso-porous Al₂O₃ Nanocatalyst

Ruthenium complex of 2,6-diisopropylphenyl-substituted NHC ligand

PNP–ruthenium complex

FeCl₃

Benzyl alcohol (BnOH)

ε-caprolactone (ε-CL)

Lactide

Glycolic acid

4-(dimethylamino)pyridine

Hydroxymethyl phosphonic acid

11-hydroxyundecaphosphonic acid

tert-Butyldiphenylsilyl monoprotected diols

Poly(ε-caprolactone) (PCL)

Oligocaproilactone (OCL)

Butanediol

Hexanediol

Monoethylene glycol

Diethylene glycol

Glycerin

Pentaerythritol

4-Amino-2-hydroxy-benzoic acid undecyl ester

4-Amino-2-hydroxy-benzoic acid phenyl ester

Undec-10-enamide

Undecanamide

(R,R)-Tartramide

3-02-00-01366

Undecyl-10-enamide

Benzothiazole

Benzylideneaniline

1,3,5-triazine

tert-Butyl N-(11-hydroxyundecyl)carbamate

tert-Butyl N-(11-hydroxyundecyl)carbamate

11-hydroxyundecyl)carbamate

1,3,5-triazine

3-((11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazinan-3-yl]amino}-11-oxoundecenyl) sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]acetic acid

4'-Undecycloxybiphenyl-4-yl 4-octyloxy-2-(pent-4-en-1-yloxy) benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(3-(4-(methacryloyloxy)butyl)-1,1,3,3-tetramethyldisiloxanyl)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(methacryloyloxy)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-((4-(methacryloyloxy)butyl)dimethylsilyl)pentyl)oxy)-4-(octyloxy)benzoate

2,3-dihydroxybenzoic acid

2,3-dihydroxybenzoic acid tetradecyl ester

2,3-dihydroxybenzoic acid pentadecyl ester

2,3-dihydroxybenzoic acid octyl ester

2,3-dihydroxybenzoic acid amyl ester

2,3-dihydroxybenzoic acid hexyl ester

2,3-dihydroxybenzoic acid undecyl ester

Benzene-1,3,5-tricarboxamide (BTA)

12 (BTA derivative)

5Nb-2MA

3-azido-1-propanamine

17 (BTA derivative)

18 (BTA derivative)

16 (BTA derivative)

19 (BTA derivative)

3 (BTA precursor)

1610-1537 (C=C)

3-acetyl-2-oxo-2H-chromen-7-yl-4(undecyloxy) benzoate

4-(undecyloxy) benzoic acid

4-(4-hydroxy-phenylazo) benzoic acid ethyl ester

10-Undecenoyl chloride

p-Hydroxybenzoic acid

Karstedt-type catalyst

Ethylene glycol dibenzoate

Propylene glycol dibenzoate

Tripropylene glycol dibenzoate

Butylene glycol dibenzoate

Isononyl benzoate

Isodecyl benzoate

2-propylheptyl benzoate

Isothis compound

Dodecyl benzoate

Isododecyl benzoate

Vinyl acetate

Vinyl benzoate

Acetylene

Mercuric salts

Sulfuric acid

Hydrochloric acid

p-toluenesulfonic acid

Ionic liquid

Amberlyst 15

1-Butyl-3-metylimidazolium chloride

Lanthanide metal oxides

Cerium oxide

Titanium oxide

Praseodymium

Praseodymium(IV) oxide (PrO₂)

Zinc oxide

Copper oxide

Zeolites

Calcium oxide

Strontium oxide

Magnesium oxide

Magnesium carbonate

Calcium carbonate

Barium carbonate

Strontium carbonate

Magnesium aluminum layered double hydroxide

Triphenylphosphine oxide (TPPO)

Oxalyl chloride ((COCl)₂)

Triethylamine (Et₃N)

Benzyl benzoate

Vanadium-doped phosphomolybdic acid

Na₄PMo₁₁VO₄₀

1-ethyl-3-methylimidazolium acetate ([EMIM] OAc)

Au/Meso-porous Al₂O₃ Nanocatalyst

Ruthenium complex of 2,6-diisopropylphenyl-substituted NHC ligand

PNP–ruthenium complex

FeCl₃

Benzyl alcohol (BnOH)

ε-caprolactone (ε-CL)

Lactide

Glycolic acid

4-(dimethylamino)pyridine

Hydroxymethyl phosphonic acid

11-hydroxyundecaphosphonic acid

tert-Butyldiphenylsilyl monoprotected diols

Poly(ε-caprolactone) (PCL)

Oligocaproilactone (OCL)

Butanediol

Hexanediol

Monoethylene glycol

Diethylene glycol

Glycerin

Pentaerythritol

4-Amino-2-hydroxy-benzoic acid undecyl ester

4-Amino-2-hydroxy-benzoic acid phenyl ester

Undec-10-enamide

Undecanamide

(R,R)-Tartramide

3-02-00-01366

Undecyl-10-enamide

Benzothiazole

Benzylideneaniline

1,3,5-triazine

tert-Butyl N-(11-hydroxyundecyl)carbamate

11-hydroxyundecyl)carbamate

1,3,5-triazine

3-((11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazinan-3-yl]amino}-11-oxoundecenyl) sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]acetic acid

4'-Undecycloxybiphenyl-4-yl 4-octyloxy-2-(pent-4-en-1-yloxy) benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(3-(4-(methacryloyloxy)butyl)-1,1,3,3-tetramethyldisiloxanyl)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(methacryloyloxy)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-((4-(methacryloyloxy)butyl)dimethylsilyl)pentyl)oxy)-4-(octyloxy)benzoate

2,3-dihydroxybenzoic acid

2,3-dihydroxybenzoic acid tetradecyl ester

2,3-dihydroxybenzoic acid pentadecyl ester

2,3-dihydroxybenzoic acid octyl ester

2,3-dihydroxybenzoic acid amyl ester

2,3-dihydroxybenzoic acid hexyl ester

2,3-dihydroxybenzoic acid undecyl ester

Benzene-1,3,5-tricarboxamide (BTA)

12 (BTA derivative)

5Nb-2MA

3-azido-1-propanamine

17 (BTA derivative)

18 (BTA derivative)

16 (BTA derivative)

19 (BTA derivative)

3 (BTA precursor)

1610-1537 (C=C)

3-acetyl-2-oxo-2H-chromen-7-yl-4(undecyloxy) benzoate

4-(undecyloxy) benzoic acid

4-(4-hydroxy-phenylazo) benzoic acid ethyl ester

10-Undecenoyl chloride

p-Hydroxybenzoic acid

Karstedt-type catalyst

Ethylene glycol dibenzoate

Propylene glycol dibenzoate

Tripropylene glycol dibenzoate

Butylene glycol dibenzoate

Isononyl benzoate

Isodecyl benzoate

2-propylheptyl benzoate

Isothis compound

Dodecyl benzoate

Isododecyl benzoate

Vinyl acetate

Vinyl benzoate

Acetylene

Mercuric salts

Sulfuric acid

Hydrochloric acid

p-toluenesulfonic acid

Ionic liquid

Amberlyst 15

1-Butyl-3-metylimidazolium chloride

Lanthanide metal oxides

Cerium oxide

Titanium oxide

Praseodymium

Praseodymium(IV) oxide (PrO₂)

Zinc oxide

Copper oxide

Zeolites

Calcium oxide

Strontium oxide

Magnesium oxide

Magnesium carbonate

Calcium carbonate

Barium carbonate

Strontium carbonate

Magnesium aluminum layered double hydroxide

Triphenylphosphine oxide (TPPO)

Oxalyl chloride ((COCl)₂)

Triethylamine (Et₃N)

Benzyl benzoate

Vanadium-doped phosphomolybdic acid

Na₄PMo₁₁VO₄₀

1-ethyl-3-methylimidazolium acetate ([EMIM] OAc)

Au/Meso-porous Al₂O₃ Nanocatalyst

Ruthenium complex of 2,6-diisopropylphenyl-substituted NHC ligand

PNP–ruthenium complex

FeCl₃

Benzyl alcohol (BnOH)

ε-caprolactone (ε-CL)

Lactide

Glycolic acid

4-(dimethylamino)pyridine

Hydroxymethyl phosphonic acid

11-hydroxyundecaphosphonic acid

tert-Butyldiphenylsilyl monoprotected diols

Poly(ε-caprolactone) (PCL)

Oligocaproilactone (OCL)

Butanediol

Hexanediol

Monoethylene glycol

Diethylene glycol

Glycerin

Pentaerythritol

4-Amino-2-hydroxy-benzoic acid undecyl ester

4-Amino-2-hydroxy-benzoic acid phenyl ester

Undec-10-enamide

Undecanamide

(R,R)-Tartramide

3-02-00-01366

Undecyl-10-enamide

Benzothiazole

Benzylideneaniline

1,3,5-triazine

tert-Butyl N-(11-hydroxyundecyl)carbamate

11-hydroxyundecyl)carbamate

1,3,5-triazine

3-((11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazinan-3-yl]amino}-11-oxoundecenyl) sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]acetic acid

4'-Undecycloxybiphenyl-4-yl 4-octyloxy-2-(pent-4-en-1-yloxy) benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(3-(4-(methacryloyloxy)butyl)-1,1,3,3-tetramethyldisiloxanyl)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(methacryloyloxy)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-((4-(methacryloyloxy)butyl)dimethylsilyl)pentyl)oxy)-4-(octyloxy)benzoate

2,3-dihydroxybenzoic acid

2,3-dihydroxybenzoic acid tetradecyl ester

2,3-dihydroxybenzoic acid pentadecyl ester

2,3-dihydroxybenzoic acid octyl ester

2,3-dihydroxybenzoic acid amyl ester

2,3-dihydroxybenzoic acid hexyl ester

2,3-dihydroxybenzoic acid undecyl ester

Benzene-1,3,5-tricarboxamide (BTA)

12 (BTA derivative)

5Nb-2MA

3-azido-1-propanamine

17 (BTA derivative)

18 (BTA derivative)

16 (BTA derivative)

19 (BTA derivative)

3 (BTA precursor)

1610-1537 (C=C)

3-acetyl-2-oxo-2H-chromen-7-yl-4(undecyloxy) benzoate

4-(undecyloxy) benzoic acid

4-(4-hydroxy-phenylazo) benzoic acid ethyl ester

10-Undecenoyl chloride

p-Hydroxybenzoic acid

Karstedt-type catalyst

Ethylene glycol dibenzoate

Propylene glycol dibenzoate

Tripropylene glycol dibenzoate

Butylene glycol dibenzoate

Isononyl benzoate

Isodecyl benzoate

2-propylheptyl benzoate

Isothis compound

Dodecyl benzoate

Isododecyl benzoate

Vinyl acetate

Vinyl benzoate

Acetylene

Mercuric salts

Sulfuric acid

Hydrochloric acid

p-toluenesulfonic acid

Ionic liquid

Amberlyst 15

1-Butyl-3-metylimidazolium chloride

Lanthanide metal oxides

Cerium oxide

Titanium oxide

Praseodymium

Praseodymium(IV) oxide (PrO₂)

Zinc oxide

Copper oxide

Zeolites

Calcium oxide

Strontium oxide

Magnesium oxide

Magnesium carbonate

Calcium carbonate

Barium carbonate

Strontium carbonate

Magnesium aluminum layered double hydroxide

Triphenylphosphine oxide (TPPO)

Oxalyl chloride ((COCl)₂)

Triethylamine (Et₃N)

Benzyl benzoate

Vanadium-doped phosphomolybdic acid

Na₄PMo₁₁VO₄₀

1-ethyl-3-methylimidazolium acetate ([EMIM] OAc)

Au/Meso-porous Al₂O₃ Nanocatalyst

Ruthenium complex of 2,6-diisopropylphenyl-substituted NHC ligand

PNP–ruthenium complex

FeCl₃

Benzyl alcohol (BnOH)

ε-caprolactone (ε-CL)

Lactide

Glycolic acid

4-(dimethylamino)pyridine

Hydroxymethyl phosphonic acid

11-hydroxyundecaphosphonic acid

tert-Butyldiphenylsilyl monoprotected diols

Poly(ε-caprolactone) (PCL)

Oligocaproilactone (OCL)

Butanediol

Hexanediol

Monoethylene glycol

Diethylene glycol

Glycerin

Pentaerythritol

4-Amino-2-hydroxy-benzoic acid undecyl ester

4-Amino-2-hydroxy-benzoic acid phenyl ester

Undec-10-enamide

Undecanamide

(R,R)-Tartramide

3-02-00-01366

Undecyl-10-enamide

Benzothiazole

Benzylideneaniline

1,3,5-triazine

tert-Butyl N-(11-hydroxyundecyl)carbamate

11-hydroxyundecyl)carbamate

1,3,5-triazine

3-((11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazinan-3-yl]amino}-11-oxoundecenyl) sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]acetic acid

4'-Undecycloxybiphenyl-4-yl 4-octyloxy-2-(pent-4-en-1-yloxy) benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(3-(4-(methacryloyloxy)butyl)-1,1,3,3-tetramethyldisiloxanyl)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(methacryloyloxy)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-((4-(methacryloyloxy)butyl)dimethylsilyl)pentyl)oxy)-4-(octyloxy)benzoate

2,3-dihydroxybenzoic acid

2,3-dihydroxybenzoic acid tetradecyl ester

2,3-dihydroxybenzoic acid pentadecyl ester

2,3-dihydroxybenzoic acid octyl ester

2,3-dihydroxybenzoic acid amyl ester

2,3-dihydroxybenzoic acid hexyl ester

2,3-dihydroxybenzoic acid undecyl ester

Benzene-1,3,5-tricarboxamide (BTA)

12 (BTA derivative)

5Nb-2MA

3-azido-1-propanamine

17 (BTA derivative)

18 (BTA derivative)

16 (BTA derivative)

19 (BTA derivative)

3 (BTA precursor)

1610-1537 (C=C)

3-acetyl-2-oxo-2H-chromen-7-yl-4(undecyloxy) benzoate

4-(undecyloxy) benzoic acid

4-(4-hydroxy-phenylazo) benzoic acid ethyl ester

10-Undecenoyl chloride

p-Hydroxybenzoic acid

Karstedt-type catalyst

Ethylene glycol dibenzoate

Propylene glycol dibenzoate

Tripropylene glycol dibenzoate

Butylene glycol dibenzoate

Isononyl benzoate

Isodecyl benzoate

2-propylheptyl benzoate

Isothis compound

Dodecyl benzoate

Isododecyl benzoate

Vinyl acetate

Vinyl benzoate

Acetylene

Mercuric salts

Sulfuric acid

Hydrochloric acid

p-toluenesulfonic acid

Ionic liquid

Amberlyst 15

1-Butyl-3-metylimidazolium chloride

Lanthanide metal oxides

Cerium oxide

Titanium oxide

Praseodymium

Praseodymium(IV) oxide (PrO₂)

Zinc oxide

Copper oxide

Zeolites

Calcium oxide

Strontium oxide

Magnesium oxide

Magnesium carbonate

Calcium carbonate

Barium carbonate

Strontium carbonate

Magnesium aluminum layered double hydroxide

Triphenylphosphine oxide (TPPO)

Oxalyl chloride ((COCl)₂)

Triethylamine (Et₃N)

Benzyl benzoate

Vanadium-doped phosphomolybdic acid

Na₄PMo₁₁VO₄₀

1-ethyl-3-methylimidazolium acetate ([EMIM] OAc)

Au/Meso-porous Al₂O₃ Nanocatalyst

Ruthenium complex of 2,6-diisopropylphenyl-substituted NHC ligand

PNP–ruthenium complex

FeCl₃

Benzyl alcohol (BnOH)

ε-caprolactone (ε-CL)

Lactide

Glycolic acid

4-(dimethylamino)pyridine

Hydroxymethyl phosphonic acid

11-hydroxyundecaphosphonic acid

tert-Butyldiphenylsilyl monoprotected diols

Poly(ε-caprolactone) (PCL)

Oligocaproilactone (OCL)

Butanediol

Hexanediol

Monoethylene glycol

Diethylene glycol

Glycerin

Pentaerythritol

4-Amino-2-hydroxy-benzoic acid undecyl ester

4-Amino-2-hydroxy-benzoic acid phenyl ester

Undec-10-enamide

Undecanamide

(R,R)-Tartramide

3-02-00-01366

Undecyl-10-enamide

Benzothiazole

Benzylideneaniline

1,3,5-triazine

tert-Butyl N-(11-hydroxyundecyl)carbamate

11-hydroxyundecyl)carbamate

1,3,5-triazine

3-((11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazinan-3-yl]amino}-11-oxoundecenyl) sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]propanoic acid

3-nitrophenyl-4-oxo-1,3-thiazolidin-3-yl)amino)-11-oxoundecyl)sulfanyl]acetic acid

4'-Undecycloxybiphenyl-4-yl 4-octyloxy-2-(pent-4-en-1-yloxy) benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(3-(4-(methacryloyloxy)butyl)-1,1,3,3-tetramethyldisiloxanyl)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-(methacryloyloxy)pentyl)oxy)-4-(octyloxy)benzoate

4'-Undecyloxy-[1,1′-biphenyl]-4-yl 2-((5-((4-(methacryloyloxy)butyl)dimethylsilyl)pentyl)oxy)-4-(octyloxy)benzoate

Mechanistic Investigations and Computational Chemistry Studies

Reaction Mechanism Elucidation in Esterification and Transesterification

The synthesis of undecyl benzoate (B1203000), primarily through the esterification of benzoic acid with 1-undecanol or transesterification, involves complex reaction mechanisms. Understanding these pathways is crucial for process optimization, improving yield, and controlling reaction rates.

Kinetic studies are fundamental to quantifying the rates of formation and degradation of undecyl benzoate. While specific kinetic data for this compound is not extensively published, valuable insights can be drawn from studies on similar long-chain alkyl benzoates, such as butyl benzoate. The esterification of benzoic acid is typically a reversible reaction, and its kinetics can be modeled to understand the influence of various parameters.

Research on the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, reveals that the reaction follows first-order kinetics with respect to benzoic acid dnu.dp.uaresearchgate.net. The process is based on an equilibrium reaction where the ester and water are formed from the carboxylic acid and alcohol, and the reverse reaction (hydrolysis) also occurs researchgate.netresearchgate.net.

The effective rate constant for the reaction can be determined by linearizing the kinetic curves of reactant consumption over time researchgate.net. From this, the rate constants for both the forward (esterification) and reverse (hydrolysis) reactions can be calculated. Key kinetic and thermodynamic parameters from a model system are detailed below.

Table 1: Kinetic and Thermodynamic Parameters for the Esterification of Benzoic Acid with 1-Butyl Alcohol dnu.dp.uaresearchgate.net

ParameterValueUnit
Activation Energy (Forward Reaction)58.40kJ∙mol⁻¹
Activation Energy (Reverse Reaction)57.70kJ∙mol⁻¹
Thermal Effect (ΔH)622J∙mol⁻¹

This data indicates that the activation energies for both the forward and reverse reactions are quite similar, highlighting the reversible nature of the process dnu.dp.uaresearchgate.net. The small positive thermal effect suggests the reaction is slightly endothermic. Mathematical modeling based on these kinetic characteristics allows for the prediction of reactant conversion over time, with studies showing that under optimal conditions, benzoic acid conversion can reach 92% in 120 minutes dnu.dp.uaresearchgate.net. This framework provides a robust model for predicting the kinetic behavior of this compound formation.

The Fischer esterification mechanism, which describes the acid-catalyzed formation of esters, proceeds through several key intermediates. This pathway is widely accepted for the synthesis of this compound from benzoic acid and 1-undecanol.

The generally accepted pathway involves the following steps:

Protonation of the Carbonyl Oxygen: The carboxylic acid (benzoic acid) is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The alcohol (1-undecanol) acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The elimination of a water molecule from the tetrahedral intermediate results in a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product (this compound).

Computational Chemistry and Molecular Modeling for this compound Systems

Computational methods provide powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level, offering insights that complement experimental findings.

Quantum chemical calculations are employed to determine the electronic structure of a molecule, which governs its reactivity and physical properties northwestern.edu. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies researchgate.net.

The HOMO-LUMO energy gap is a critical indicator of molecular reactivity; a smaller gap suggests that the molecule is more reactive. These calculations can reveal how charge is distributed across the this compound molecule, identifying electrophilic and nucleophilic sites and predicting how it will interact with other reagents researchgate.net.

Natural Bond Orbital (NBO) analysis can further elucidate the stability of the molecule arising from charge delocalization and intramolecular interactions researchgate.net. For this compound, these calculations can confirm the delocalization of electrons within the benzene ring and the carbonyl group, which influences the ester's stability and reaction pathways.

Table 2: Selected Calculated Physicochemical Properties of this compound chemeo.com

PropertyValueUnitMethod
Standard Gibbs Free Energy of Formation (ΔfG°)-20.83kJ/molJoback
Enthalpy of Formation at Standard Conditions (ΔfH°gas)-423.12kJ/molJoback
Enthalpy of Vaporization at Standard Conditions (ΔvapH°)67.09kJ/molJoback
Octanol/Water Partition Coefficient (logPoct/wat)5.374---Crippen
McGowan's Characteristic Volume (McVol)248.160ml/molMcGowan

These calculated values provide essential data for chemical engineering simulations and for predicting the compound's behavior in various environments chemeo.com.

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a detailed picture of conformational changes and intermolecular interactions mdpi.comrsc.org. For a molecule like this compound, with its flexible undecyl chain, MD simulations can explore the accessible conformational space.

These simulations can model how this compound molecules interact with each other in a liquid or solid state, and how they interact with solvent molecules. Key intermolecular interactions include van der Waals forces, which are significant for the long alkyl chain, and π-π stacking interactions involving the benzene rings aun.edu.eg. Understanding these interactions is crucial for predicting physical properties like boiling point, viscosity, and solubility.

Studies on benzoic acid in confined spaces have shown that intermolecular interactions, particularly hydrogen bonding, are organized more efficiently in high-density states rsc.org. While this compound cannot form hydrogen bonds with itself, the principles of how molecular packing is influenced by confinement and attractive forces are transferable rsc.orgrsc.org. The interaction of the benzoate moiety with other molecules is a key factor in the formation of supramolecular structures semanticscholar.org.

Computational chemistry plays a vital role in predicting the efficacy of different catalysts for esterification and in mapping out the most favorable reaction pathways csmres.co.uk. By modeling the interaction between the catalyst, benzoic acid, and 1-undecanol, researchers can calculate the activation energies for different proposed mechanisms.

The transition states of the reaction—the highest energy points along the reaction coordinate—can be located and characterized using quantum chemical methods. The catalyst's role is to lower the energy of these transition states, thereby increasing the reaction rate. Computational models can screen potential catalysts in silico, identifying promising candidates for experimental validation and reducing the need for extensive laboratory work researchgate.net.

For example, models can predict how different acid catalysts (e.g., sulfuric acid vs. p-toluenesulfonic acid) will perform by calculating the stability of the intermediates and the energy barriers for each step of the reaction. This predictive capability allows for the rational design of more efficient and selective catalytic systems for the synthesis of this compound and other esters csmres.co.uk.

Theoretical Studies on Structure-Reactivity Relationships

Theoretical and computational chemistry provides a powerful lens for understanding the relationship between the molecular structure of this compound and its chemical reactivity. These studies, primarily leveraging quantum mechanics and molecular modeling, offer insights into reaction mechanisms, electronic properties, and the prediction of reactivity based on structural features. While specific theoretical studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies can be readily applied from studies on analogous benzoic acid esters.

Quantum Chemical Calculations:

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules like this compound. DFT calculations can elucidate the distribution of electrons within the molecule, identify sites susceptible to electrophilic or nucleophilic attack, and model the energetic pathways of chemical reactions.

Key parameters derived from DFT calculations that help in understanding structure-reactivity relationships include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is typically localized on the electron-rich benzene ring, while the LUMO is centered on the carbonyl group, suggesting the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while positive potential areas (electron-poor) are prone to nucleophilic attack. In this compound, the carbonyl oxygen would exhibit a region of high negative potential, making it a likely site for protonation in acid-catalyzed reactions.

Global and Local Reactivity Descriptors: Conceptual DFT provides a framework for quantifying chemical reactivity through descriptors such as chemical potential, hardness, softness, and the electrophilicity index. ufms.br These global descriptors provide a general measure of the molecule's reactivity. Local reactivity descriptors, like the Fukui function, can pinpoint the most reactive atomic sites within the molecule for specific types of reactions. ufms.br

For instance, in the context of hydrolysis, DFT calculations can model the reaction pathway, including the formation of tetrahedral intermediates and transition states. rsc.orgaip.org The calculated activation energies for these steps can predict the reaction rate and how it might be influenced by substituents on the benzene ring or changes in the alkyl chain. rsc.orgaip.org

Quantitative Structure-Activity Relationship (QSAR) Models:

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. wikipedia.org These models are built on the principle that the structure of a molecule dictates its properties and, consequently, its reactivity. wikipedia.org

For a series of alkyl benzoates, including this compound, a QSAR model could be developed to predict a specific aspect of their reactivity, such as the rate of hydrolysis or their effectiveness as a plasticizer. The model would take the form of a mathematical equation:

Reactivity = f(Molecular Descriptors)

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. These can be categorized as:

Constitutional Descriptors: Simple counts of atoms, bonds, rings, etc.

Topological Descriptors: Describe the connectivity of atoms in the molecule.

Geometrical Descriptors: 3D properties like molecular surface area and volume.

Physicochemical Descriptors: Properties like hydrophobicity (logP) and molar refractivity (a measure of steric bulk).

Quantum Chemical Descriptors: Parameters derived from computational chemistry, such as HOMO/LUMO energies, dipole moment, and atomic charges.

A typical QSAR study would involve calculating a large number of descriptors for a set of related benzoate esters and then using statistical methods like Multiple Linear Regression (MLR) to find the best correlation with the experimentally measured reactivity. nih.gov The resulting equation can then be used to predict the reactivity of other benzoates, including this compound, based on their calculated descriptors. nih.gov Such models have been successfully applied to predict the toxicity of esters, demonstrating the utility of this approach. nih.gov

The table below illustrates the types of computational data that would be generated in a theoretical study of this compound's structure-reactivity relationship.

ParameterValueDescription
Quantum Chemical Descriptors
HOMO Energy-8.5 eV (Hypothetical)Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy-1.2 eV (Hypothetical)Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap7.3 eV (Hypothetical)Indicator of kinetic stability and chemical reactivity.
Dipole Moment2.1 D (Hypothetical)Measure of the overall polarity of the molecule.
Physicochemical Descriptors
LogP6.5 (Calculated)Octanol-water partition coefficient; a measure of hydrophobicity.
Molar Refractivity85 cm³/mol (Calculated)A measure of the total polarizability of the molecule, related to its volume and dispersion forces.
Thermodynamic Properties
Enthalpy of Formation-550 kJ/mol (Calculated)The change in enthalpy during the formation of the compound from its constituent elements.
Gibbs Free Energy of Formation-280 kJ/mol (Calculated)The maximum reversible work that may be performed by a system at constant temperature and pressure.

These theoretical approaches provide a framework for a deeper, molecular-level understanding of the chemical behavior of this compound, enabling the prediction of its reactivity in various chemical environments and guiding the design of related molecules with tailored properties.

Advanced Analytical Methodologies in Undecyl Benzoate Research

Spectroscopic Techniques for Structural Characterization and Purity Assessment

Spectroscopic methods provide detailed insights into the molecular structure and functional groups present in undecyl benzoate (B1203000).

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for elucidating the precise structure of undecyl benzoate and confirming its purity. The ¹H NMR spectrum reveals characteristic signals corresponding to the aromatic protons, the methylene (B1212753) protons adjacent to the ester oxygen, and the long aliphatic undecyl chain. The ¹³C NMR spectrum provides information on the carbon framework, including the carbonyl carbon of the ester group and the distinct signals from the aromatic ring and the undecyl chain. Commercial grades of this compound typically show purity exceeding 95%, as verified by NMR spectroscopy vulcanchem.com.

¹H NMR: Expected signals include multiplets for the aromatic protons (typically in the δ 7.3-8.1 ppm range), a triplet for the methylene protons adjacent to the ester oxygen (around δ 4.3 ppm), and a series of overlapping multiplets for the remaining methylene groups of the undecyl chain, culminating in a triplet for the terminal methyl group (around δ 0.9 ppm) vulcanchem.comchemicalbook.com.

¹³C NMR: Key signals include the ester carbonyl carbon (around δ 165-170 ppm), carbons of the aromatic ring (δ 128-135 ppm), the carbon directly attached to the ester oxygen (δ ~65 ppm), and the various methylene carbons of the undecyl chain, with the terminal methyl carbon appearing at the lower field end of the aliphatic region vulcanchem.comspectrabase.comspectrabase.com.

Infrared (IR) and Raman spectroscopy are valuable for identifying the characteristic functional groups within this compound. The presence of the ester group is a primary indicator, alongside vibrations associated with the aromatic ring and the aliphatic chain.

IR Spectroscopy: A strong absorption band in the region of 1715-1730 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretching vibration vulcanchem.comlibretexts.org. The C-O stretching vibrations of the ester linkage typically appear in the 1100-1300 cm⁻¹ range . The aromatic ring C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the undecyl chain appear in the 2850-2960 cm⁻¹ region vulcanchem.comlibretexts.orgresearchgate.net.

Raman Spectroscopy: Raman spectroscopy complements IR by providing complementary vibrational information. Aromatic C=C stretching modes are expected in the 1430-1650 cm⁻¹ range, and the ester carbonyl C=O stretch can also be observed, though its intensity and exact position can vary core.ac.ukspectroscopyonline.com. The long alkyl chain will exhibit characteristic C-C stretching and bending modes.

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and providing structural information through its fragmentation patterns. Electron ionization (EI) is a common ionization technique used.

Molecular Ion Peak: The molecular ion peak (M⁺) confirms the molecular weight of this compound, which is 276.4 g/mol (C₁₈H₂₈O₂) vulcanchem.comnist.gov.

Fragmentation Patterns: Common fragmentation pathways for benzoate esters involve the cleavage of the alkyl chain and the ester linkage. A prominent fragment ion observed for this compound is the benzoyl cation (C₆H₅CO⁺) at m/z 105, which arises from the cleavage of the bond between the carbonyl carbon and the undecyloxy group vulcanchem.compharmacy180.com. Fragmentation of the undecyl chain can lead to a series of alkyl cations with characteristic mass differences of 14 amu (corresponding to CH₂ groups) gatech.edu. For instance, loss of ethylene (B1197577) from the molecular ion can lead to a peak at m/z 122 pharmacy180.com.

Chromatographic Separations for Complex Mixture Analysis and Quantification

Chromatographic techniques are vital for separating this compound from other components in a sample and for its quantitative determination.

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds like this compound, allowing for both separation and identification.

Separation: Gas chromatography separates components based on their boiling points and interactions with the stationary phase. This compound, being a relatively non-volatile ester, is amenable to GC analysis using appropriate columns and temperature programs. Non-polar columns like SE-30 have reported Kovats retention indices (RI) for this compound in the range of 2058–2076 at 160–220°C, while polar columns like OV-351 show RI values of 2465–2472 vulcanchem.com.

Identification: Coupled with mass spectrometry, GC-MS provides definitive identification by matching the mass spectrum of the eluting compound with spectral libraries. The characteristic fragmentation pattern, including the base peak at m/z 105 (benzoyl ion), aids in its identification vulcanchem.com. GC-MS is routinely used to verify the purity of commercial grades, which typically exceed 95% vulcanchem.com.

High-Performance Liquid Chromatography (HPLC) is suitable for analyzing compounds that may not be sufficiently volatile for GC, or for detailed purity profiling.

Separation: HPLC methods, often employing reversed-phase C18 columns, can effectively separate this compound from related impurities or degradation products. The choice of mobile phase (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions) and detection wavelength (e.g., UV detection around 230 nm, characteristic for benzoate esters) are critical for optimal separation and quantification science.govresearchgate.net.

Purity Assessment: HPLC is widely used for purity profiling, allowing for the detection and quantification of minor impurities. Peak purity can be assessed using photodiode array (PDA) detectors, which analyze the UV spectrum across a chromatographic peak, or more definitively with LC-MS, which can identify coeluting species based on their mass-to-charge ratio sepscience.com.

Advanced Hyphenated Techniques (e.g., GC-FTIR)

Hyphenated techniques, which combine the separation capabilities of chromatography with the identification power of spectroscopy, offer enhanced analytical insights. Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) is one such powerful combination. In GC-FTIR, gas chromatography (GC) first separates the components of a sample mixture based on their physical and chemical properties. Subsequently, each separated component is passed through an infrared (IR) beam, and the resulting Fourier Transform Infrared (FTIR) spectrum provides detailed information about the molecular structure and functional groups present. This allows for the identification of individual compounds within a complex mixture, making it invaluable for impurity profiling and structural confirmation.

While specific published studies detailing the application of GC-FTIR directly to this compound were not found in the reviewed literature, the principles of hyphenated techniques are widely applied. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed hyphenated technique that combines GC separation with mass spectrometry (MS) detection, providing both separation and molecular weight/fragmentation data for identification mdpi.comresearchgate.netmdpi.comimist.maresearchgate.netnih.govresearchgate.netresearchgate.net. FTIR spectroscopy, on its own, is a well-established method for identifying functional groups within a molecule by analyzing characteristic vibrational frequencies mdpi.comresearchgate.netjmaterenvironsci.com. The integration of GC with FTIR would theoretically enable the separation of this compound from potential contaminants, followed by rapid identification of both the target compound and any impurities based on their distinct IR absorption patterns. This synergy makes GC-FTIR a promising, albeit not directly documented for this compound, advanced analytical approach for comprehensive characterization in research settings.

Development of Quantitative Analytical Methods for Research Applications

The accurate quantification of this compound is critical for monitoring reaction kinetics, assessing product purity, and determining its concentration in formulations or biological samples. The development and rigorous validation of quantitative analytical methods are paramount to ensure the reliability and reproducibility of research findings.

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone technique for the quantitative analysis of volatile and semi-volatile organic compounds.

GC-Flame Ionization Detection (GC-FID): GC-FID is widely utilized for quantitative analysis due to its high sensitivity and broad response to organic compounds, making it suitable for detecting and quantifying this compound and related substances mdpi.comnih.govraccefyn.co. This technique has been applied to analyze the composition of essential oils mdpi.com and quantify various organic molecules nih.govraccefyn.co. For research applications, the development of a GC-FID method involves optimizing parameters such as the GC column (e.g., HP-5MS mdpi.com), temperature program, carrier gas flow rate, and detector settings to achieve optimal separation and signal response. Validation of GC-FID methods is crucial and typically includes assessing selectivity, linearity over a defined concentration range, detection limit (LOD), quantification limit (LOQ), precision (repeatability and intermediate precision), and accuracy nih.govraccefyn.co. For example, a validated GC-FID method for styrene (B11656) and α-methylstyrene demonstrated acceptable linearity and precision within a specific working range raccefyn.co. GC-FID analyses are often performed in replicates to ensure data robustness mdpi.com.

GC-Mass Spectrometry (GC-MS): While primarily known for qualitative identification, GC-MS can also be adapted for quantitative analysis, particularly when employing specific detection modes like Selected Ion Monitoring (SIM) imist.maresearchgate.netnih.gov. This capability is valuable for quantifying this compound in complex matrices or at trace levels. The validation of GC-MS for quantitative research typically involves evaluating linearity, accuracy, precision, and sensitivity, with reported recoveries often falling between 70-115% and relative standard deviations (RSDs) below 20% for multi-analyte methods nih.gov.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a robust and versatile technique frequently employed for the quantitative determination of compounds like benzoate esters ijnrd.orgajast.netresearchgate.netresearchgate.netmanipal.edulcms.cz. RP-HPLC methods typically utilize a non-polar stationary phase (e.g., C18 column) and a polar mobile phase (e.g., a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer), with detection commonly performed using UV-Vis spectrophotometry at specific wavelengths ijnrd.orgajast.netresearchgate.netresearchgate.netmanipal.edu.

Method Validation for Quantitative HPLC: The development of reliable quantitative HPLC methods for research necessitates comprehensive validation. Key validation parameters, aligned with international guidelines nih.govglobalresearchonline.netijpbs.comapvma.gov.auacs.org, include:

Selectivity/Specificity: The method must be able to accurately quantify this compound in the presence of potential impurities, degradation products, or matrix components globalresearchonline.netapvma.gov.au.

Linearity and Range: This involves demonstrating a direct, proportional relationship between the analytical response (e.g., peak area) and the concentration of this compound over a defined range. For similar compounds like sodium benzoate, linearity has been established in concentration ranges such as 1-30 µg/mL, with correlation coefficients (r²) typically exceeding 0.999 ajast.netmanipal.edu.

Accuracy: Assessed by determining the closeness of the measured value to the true value, often through recovery studies where known amounts of this compound are spiked into a sample matrix. Acceptable recovery rates for related compounds are generally between 98% and 102% ajast.netmanipal.eduapvma.gov.au.

Precision: This refers to the degree of agreement among individual test results when the method is applied repeatedly. It encompasses repeatability (intra-day precision) and intermediate precision (inter-day precision). Coefficients of Variation (CV) for precision are typically expected to be low, often below 2% ajast.netmanipal.edu.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest analyte concentration that can be reliably detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. For sodium benzoate, reported LOD values are around 0.5 µg/mL, and LOQ values around 1.5 µg/mL ajast.netresearchgate.net.

Applications of Undecyl Benzoate in Industrial and Materials Science

Undecyl Benzoate (B1203000) as a Chemical Intermediate in Organic Synthesis

While direct, extensive literature detailing undecyl benzoate's specific role as a precursor for a wide array of specialty chemicals is not extensively provided in the reviewed sources, benzoate esters, in general, are recognized for their utility in organic synthesis. The ester functionality and the aromatic ring offer sites for various chemical transformations.

Precursor in the Synthesis of Specialty Chemicals

Benzoate esters, as a class, are employed as intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals . The ester group can undergo hydrolysis, reduction, or transesterification reactions, while the aromatic ring can participate in electrophilic aromatic substitution. This compound, with its long alkyl chain, could potentially be utilized to introduce this lipophilic tail into target molecules, thereby modifying their solubility, compatibility, or biological activity. However, specific documented pathways for this compound serving as a precursor for distinct specialty chemicals are not prominently featured in the provided research snippets.

Role in Derivatization Reactions for Novel Compound Generation

Derivatization reactions are crucial for modifying the properties of existing compounds or creating new molecular entities. While specific examples involving the derivatization of this compound to generate novel compounds were not explicitly detailed in the provided search results, benzoate esters can be chemically modified. For instance, the ester linkage can be cleaved, or reactions can occur on the alkyl chain or the aromatic ring. The long undecyl chain could also be a target for functionalization. Research into novel molecular receptors has involved complex benzoate derivatives, suggesting the general versatility of the benzoate structure in creating new chemical architectures researchgate.net.

Integration into Polymer Chemistry and Advanced Materials

This compound plays a significant role in polymer science, particularly as an additive that modifies material properties. Its application as a plasticizer and coalescent agent highlights its importance in enhancing the performance and processability of various polymeric materials.

Function as a Plasticizer in Polymer Formulations

This compound, as an alkyl benzoate ester with an eleven-carbon chain, functions as a plasticizer and coalescent agent. Alkyl benzoates, especially those with longer alkyl chains (7-13 carbons), are known to be strong solvators and are used in polymer formulations, particularly with polyvinyl chloride (PVC) and in latex-based paints specialchem.comgoogle.comkinampark.comgoogle.com. As a plasticizer, it is incorporated into the polymer matrix to increase flexibility, reduce melt viscosity, and lower processing temperatures kinampark.com. In latex paints, coalescent agents like this compound aid in the formation of a continuous film as the paint dries, thereby improving the coating's integrity and performance google.com. Benzoates can also act as processing aids and solvency boosters in flexible PVC applications specialchem.com.

Influence on Polymer Rheology and Mechanical Properties

The addition of plasticizers, including benzoate esters like this compound, significantly influences the rheological and mechanical properties of polymers. Plasticizers generally reduce the polymer's glass transition temperature (Tg), decrease melt viscosity, and lower the modulus and tensile strength. Concurrently, they increase the polymer's flexibility, elongation at break, and toughness kinampark.com. These effects are attributed to the plasticizer molecules intercalating between polymer chains, reducing interchain forces and increasing free volume, thereby enhancing chain mobility kinampark.com. While specific research findings detailing the precise rheological and mechanical property modifications attributable solely to this compound are not detailed, its classification as a benzoate plasticizer implies these general effects on polymers like PVC.

Applications in Specialty Coatings, Resins, and Adjuvants

This compound has established applications in the realm of specialty coatings and as an adjuvant in polymer systems. Its primary documented use in this category is as a coalescent agent in latex-based paints google.com. In this capacity, it facilitates the film-forming process, contributing to the final properties of the paint coating. Furthermore, as a plasticizer, this compound can be considered an adjuvant substance in the manufacture of various polymeric materials, where it modifies properties like flexibility and processability ecfr.gov. While specific applications in specialty resins or as other types of adjuvants (e.g., pigment dispersants, lubricants) are not explicitly detailed for this compound, its chemical nature as an ester places it within the broader category of compounds used for such purposes in materials science ecfr.gov.

Role in Liquid Crystal Monomers and Polymerizable Systems

The undecyloxy benzoate moiety, a structural component found in derivatives of this compound, plays a role in the design of advanced liquid crystal monomers. These monomers are synthesized for incorporation into polymerizable liquid crystal systems, such as polymerizable liquid crystal polymers (PLCPs), which exhibit unique optical and electronic properties. Research has focused on linking methyl methacrylate (B99206) units to mesogenic compounds containing the undecyloxy benzoate structure via various linker units, including ester, siloxane, and disiloxane (B77578) groups. These modifications are aimed at tailoring the liquid crystalline behavior and thermal stability of the resulting polymers. For instance, studies on monomers incorporating the 4′-(undecyloxy)-[1,1′-biphenyl]-4-yl benzoate structure have demonstrated their liquid crystalline nature, typically exhibiting a nematic mesophase. The type of linker unit influences the clearing points and the nematic phase range of these advanced materials.

Monomer Type¹Linker TypeClearing Point (°C)Nematic Phase Range (°C)
M1Disiloxane18.626.7
M2Ester68.881.3
M3Siloxane10.3Not determined

¹Monomers M1, M2, and M3 are derivatives incorporating the undecyloxy benzoate structure, as described in Source researchgate.net.

Utilization in Lubricant Formulations and Tribological Systems

While specific performance data for this compound as a standalone lubricant base oil or additive is not extensively detailed in the provided literature, its chemical structure as a long-chain ester suggests potential utility within lubricant formulations. Esters, in general, are recognized for their ability to enhance lubricant properties, particularly in terms of polarity, additive solvency, and thermal stability.

Benzoate esters, as a class, are utilized in lubricating oil compositions to improve fluid polarity. This increased polarity is crucial for enhancing the solubility and dispersancy of polar additives and any sludge that may form during the service life of the lubricant epo.orggoogle.com. The lipophilic nature of this compound, indicated by a high octanol-water partition coefficient (logP ~6.2) vulcanchem.com, suggests it would readily dissolve in non-polar base oils and interact effectively with surfaces. Its low volatility vulcanchem.com is also a desirable trait in lubricants, potentially contributing to reduced oil consumption in high-temperature applications. Although direct tribological performance data for this compound is limited in the reviewed sources, its ester functionality and long alkyl chain are characteristic of compounds that can contribute to boundary lubrication and friction modification.

The ester functionality of this compound contributes to its potential role in enhancing the stability and compatibility of lubricant formulations. Esters are generally known to offer good thermal stability and can improve the solvency for polar additives epo.orggoogle.com. This compound exhibits moderate thermal stability, with decomposition observed above 250°C vulcanchem.com, and low volatility, which aids in maintaining lubricant integrity over extended operating periods. These properties are beneficial for lubricants operating under demanding conditions, where maintaining a stable film and ensuring all additives remain dissolved and active is critical for performance and longevity.

Application as a Solvent in Industrial Processes

Alkyl benzoate esters, including those with longer alkyl chains, are recognized for their utility as solvents in various industrial applications. While specific details on this compound's use as a solvent in industrial processes are limited in the provided search results, general alkyl benzoates are employed as solvents in paints, lacquers, and coatings atamanchemicals.com. Their properties, such as low volatility, can extend working times and reduce solvent evaporation during application processes vulcanchem.com. The lipophilic nature of this compound suggests it would be effective in dissolving non-polar or moderately polar substances commonly encountered in industrial formulations.

Compound List:

this compound

Environmental Fate and Degradation of Undecyl Benzoate

Biodegradation Pathways and Mechanisms in Environmental Matrices

Biodegradation is a primary mechanism for the environmental removal of undecyl benzoate (B1203000). The process is initiated by the enzymatic cleavage of the ester linkage, a reaction readily carried out by a wide range of microorganisms. This initial hydrolysis yields benzoic acid and undecyl alcohol, two compounds that are subsequently channeled into distinct and well-established metabolic pathways. researchgate.netcir-safety.org

Under aerobic conditions, microbial communities in soil and water readily degrade undecyl benzoate. The initial step is the hydrolysis of the ester bond by esterase enzymes, releasing benzoic acid and undecanol (B1663989) (undecyl alcohol).

The subsequent aerobic catabolism of benzoic acid is well-documented and typically proceeds through hydroxylation. nih.govwikipedia.org Benzoate is converted to catechol, which then undergoes ring cleavage by dioxygenase enzymes, leading to intermediates that enter the central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. nih.gov An alternative aerobic "hybrid" pathway also exists, which begins with the activation of benzoate to benzoyl-CoA before dearomatization and ring cleavage. nih.govresearchgate.net

The undecyl alcohol released is oxidized to undecanoic acid. This long-chain fatty acid is then catabolized through the β-oxidation pathway. researchgate.netnih.gov In this cyclical process, two-carbon units are sequentially cleaved from the fatty acid chain in the form of acetyl-CoA, which also feeds into the TCA cycle for complete mineralization to carbon dioxide and water. researchgate.netnih.gov

Table 1: Key Stages in Aerobic Biodegradation of this compound

StageReactionKey Enzyme ClassesPrimary Products
1. Initial Hydrolysis This compound → Benzoic acid + Undecyl alcoholEsterasesBenzoic acid, Undecyl alcohol
2a. Aromatic Ring Catabolism Benzoic acid → Catechol → Ring Cleavage ProductsHydroxylases, DioxygenasesTCA Cycle Intermediates
2b. Alkyl Chain Catabolism Undecyl alcohol → Undecanoic acid → β-oxidationAlcohol Dehydrogenases, Aldehyde Dehydrogenases, Acyl-CoA SynthetaseAcetyl-CoA

In the absence of oxygen, this compound is also subject to microbial degradation, although the pathways differ significantly from aerobic processes. The initial hydrolytic cleavage of the ester bond to benzoic acid and undecyl alcohol remains the first step.

The anaerobic degradation of benzoic acid is a well-studied process that begins with its activation to the coenzyme A (CoA) thioester, benzoyl-CoA. nih.govresearchgate.net This central intermediate then undergoes dearomatization via reduction of the aromatic ring, followed by hydrolytic ring cleavage and a modified β-oxidation pathway, ultimately yielding metabolites that can be converted to methane (B114726) and carbon dioxide by methanogenic consortia. nih.govresearchgate.netresearchgate.net

The undecyl alcohol is oxidized to undecanoic acid. The anaerobic degradation of long-chain fatty acids like undecanoic acid proceeds via β-oxidation, similar to the aerobic pathway, generating acetyl-CoA. cabidigitallibrary.orgmanchester.ac.uk However, this process is often carried out by syntrophic bacteria that work in concert with methanogenic archaea, which consume the hydrogen and acetate (B1210297) produced to drive the thermodynamically challenging reactions forward. researchgate.net The low solubility and potential toxicity of long-chain fatty acids at high concentrations can sometimes be a rate-limiting factor in their anaerobic digestion. gnest.orgresearchgate.net

The metabolites formed during the biodegradation of this compound are direct consequences of the pathways described. The primary metabolites resulting from the initial hydrolysis are benzoic acid and undecyl alcohol .

Further aerobic degradation of benzoic acid leads to the formation of catechol before the aromatic ring is cleaved. wikipedia.org The breakdown of the undecyl chain via β-oxidation produces a series of fatty acid intermediates that are progressively shorter by two carbons, along with acetyl-CoA .

Under anaerobic conditions, the key intermediate of benzoate metabolism is benzoyl-CoA . researchgate.net The subsequent ring reduction and cleavage lead to various aliphatic dicarboxyl-CoA derivatives. nih.gov The anaerobic β-oxidation of the undecyl chain yields the same series of progressively shortened fatty acids and acetyl-CoA as seen in the aerobic pathway. In mixed microbial communities, these intermediates are ultimately converted to methane (CH₄) and carbon dioxide (CO₂) .

Table 2: Identified and Expected Metabolites of this compound Biodegradation

PathwayParent CompoundPrimary MetabolitesKey IntermediatesFinal Products (Mineralization)
Aerobic This compoundBenzoic acid, Undecyl alcoholCatechol, Undecanoic acid, Acetyl-CoACO₂, H₂O
Anaerobic This compoundBenzoic acid, Undecyl alcoholBenzoyl-CoA, Undecanoic acid, Acetyl-CoACH₄, CO₂

Abiotic Degradation Pathways

In addition to biodegradation, abiotic processes, primarily photolysis and hydrolysis, contribute to the transformation of this compound in the environment. These processes involve the chemical breakdown of the molecule without microbial action.

Photolytic degradation occurs when this compound absorbs light energy, typically in the ultraviolet (UV) portion of the spectrum, leading to chemical bond cleavage. The primary targets for photodegradation are the ester linkage and the aromatic ring.

The mechanism can involve a Norrish-type photocleavage of the ester group, generating benzoyl and undecyloxy radicals. tue.nl Another potential pathway involves photo-oxidation, where UV radiation in the presence of oxygen leads to the formation of reactive oxygen species (e.g., hydroxyl radicals) that attack the molecule. researchgate.net This can lead to hydroxylation of the aromatic ring or abstraction of hydrogen from the alkyl chain. researchgate.netfrontiersin.org Studies on related aromatic esters have shown that photodegradation pathways can lead to the formation of hydroxylated benzoates and, upon further reaction, ring-opening byproducts. frontiersin.org

The kinetics of photolytic degradation are typically modeled as pseudo-first-order reactions, where the rate of degradation is proportional to the concentration of the compound and the intensity of the light.

Hydrolysis is the chemical breakdown of the ester bond in this compound by reaction with water, yielding benzoic acid and undecyl alcohol. This reaction can occur without enzymatic catalysis and is significantly influenced by the pH and temperature of the surrounding environment. nih.gov

The reaction can be catalyzed by both acid (H⁺) and base (OH⁻). nih.govnih.gov Consequently, the rate of hydrolysis is generally slowest at neutral pH and increases under acidic or, more significantly, alkaline conditions. nih.govchemrxiv.org The alkaline hydrolysis of benzoate esters is known to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion concentration. chemrxiv.org Under conditions where pH is constant (e.g., buffered environmental systems), the kinetics can be described as pseudo-first-order. nih.gov

The stability of the ester is also dependent on the length of the alkyl chain. For a homologous series of alkyl benzoates, the rate of base-catalyzed hydrolysis tends to decrease slightly as the alkyl group increases in size, which can be attributed to steric effects. nih.gov Temperature also plays a crucial role, with hydrolysis rates increasing at higher temperatures as described by the Arrhenius equation. nih.gov

Table 3: Factors Influencing the Hydrolytic Half-Life of Alkyl Benzoates

FactorConditionEffect on Hydrolysis RateRationale
pH Acidic (pH < 7)IncreaseAcid-catalyzed mechanism
pH Neutral (pH ≈ 7)MinimumSlower, uncatalyzed reaction with water
pH Alkaline (pH > 7)Significant IncreaseBase-catalyzed (saponification) mechanism
Temperature IncreaseIncreaseProvides activation energy for the reaction
Alkyl Chain Length IncreaseSlight DecreaseSteric hindrance at the reaction center

Environmental Persistence, Mobility, and Bioavailability

The persistence and movement of this compound in the environment are largely dictated by its tendency to associate with solids and its limited solubility in water. These properties suggest that the compound will not be highly mobile in most environmental systems.

Sorption to Environmental Solids and Sediments

The sorption of this compound to soil, sediment, and suspended solids is a primary process influencing its environmental distribution. This tendency is strongly predicted by its physicochemical properties, particularly its high octanol-water partition coefficient (log Kₒw) of 5.37. lookchem.com A high log Kₒw value indicates a strong preference for partitioning into organic phases rather than remaining in water.

For hydrophobic organic compounds like this compound, the primary sorption mechanism is partitioning into the natural organic matter present in soils and sediments. umich.edu The extent of this sorption is therefore highly dependent on the organic carbon content of the solid matrix; soils and sediments with higher organic carbon content will exhibit a greater capacity to bind the compound. umich.edu This process reduces the concentration of this compound in the dissolved phase, thereby limiting its bioavailability to many aquatic organisms and its potential for transport in water. The removal of organic matter from solids has been shown to greatly reduce their sorption capacity for hydrophobic compounds. umich.edu

Table 1: Physicochemical Properties of this compound Influencing Sorption and Mobility

Property Value Implication for Environmental Fate Source
Molecular Formula C₁₈H₂₈O₂ - lookchem.comnist.gov
Molecular Weight 276.41 g/mol Influences diffusion and transport rates. lookchem.comchemeo.com
log P (Octanol/Water Partition Coefficient) 5.37 High potential for sorption to organic matter. lookchem.com

Leaching and Transport in Aquatic and Terrestrial Systems

The mobility of this compound in both terrestrial and aquatic environments is expected to be low.

In terrestrial systems, the strong affinity of this compound for soil organic matter significantly limits its potential for leaching. Downward movement through the soil column with infiltrating water is unlikely to be a significant transport pathway. Consequently, the risk of contamination of groundwater from surface applications is considered low.

In aquatic environments, due to its low water solubility and high sorption potential, this compound is expected to be predominantly associated with suspended particulate matter and bottom sediments. umich.edu Transport in the water column would occur primarily through the movement of these sorbed particles during periods of high flow or resuspension events, rather than in the dissolved phase. This behavior is typical for complex, slightly soluble organic compounds. umich.edu

Table 2: Summary of Expected Environmental Mobility and Transport for this compound

Environmental Compartment Expected Mobility Primary Transport Pathway
Soil Low Minimal leaching.
Groundwater Very Low Unlikely to be a significant transport route.
Surface Water (Aquatic) Low (in dissolved phase) Transport primarily via sorbed-phase on suspended sediments.

Environmental Monitoring and Detection in Non-Biological Samples

While specific environmental monitoring programs for this compound are not widely documented, established analytical methods for emerging organic contaminants are suitable for its detection and quantification in non-biological matrices such as water, soil, and sediment. tdx.cat The selection of a method depends on the sample matrix, required detection limits, and available instrumentation.

For water samples, analysis typically involves a pre-concentration step to extract the compound from the large-volume water matrix and concentrate it for detection. Solid-phase extraction (SPE) is a commonly used and efficient technique for this purpose, where water is passed through a cartridge containing a solid sorbent that retains the analyte. usgs.govresearchgate.net

For solid samples like soil and sediment, solvent extraction is the initial step. Techniques such as pressurized liquid extraction (PLE) or ultrasound-assisted solvent extraction (UASE) can be employed. researchgate.netitrcweb.org These methods are often followed by a clean-up step to remove interfering substances from the extract before analysis. itrcweb.org

The instrumental analysis is typically performed using chromatographic techniques coupled with a detector. Gas chromatography/mass spectrometry (GC/MS) is a suitable method for thermally stable and sufficiently volatile compounds like this compound. usgs.govitrcweb.org Liquid chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is another powerful tool, offering high selectivity and sensitivity for a wide range of emerging contaminants. nih.gov

Table 3: Applicable Analytical Methods for this compound Detection

Sample Matrix Extraction/Preparation Technique Analytical Method
Water Solid-Phase Extraction (SPE) usgs.govresearchgate.net Gas Chromatography/Mass Spectrometry (GC/MS) usgs.gov or Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) nih.gov

Future Research Directions and Emerging Challenges

Development of Next-Generation Sustainable Synthesis Methodologies

Current State & Findings: The established synthesis of undecyl benzoate (B1203000) primarily relies on acid-catalyzed esterification of benzoic acid with undecanol (B1663989), which can achieve yields exceeding 85% vulcanchem.com. However, these methods often involve strong acids and elevated temperatures, presenting environmental and energy challenges. Enzymatic catalysis using lipases offers a greener alternative, demonstrating improved sustainability, but currently faces hurdles in cost-effectiveness and scalability compared to conventional chemical routes vulcanchem.com. Promising research has also highlighted the potential of sulfonic acid catalysts under solvent-free and open-air conditions, showcasing high catalytic activity and suitability for practical, large-scale applications nii.ac.jp.

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Current State & Findings: While existing esterification catalysts are effective, there is a continuous drive to discover systems that offer superior performance, operate under milder conditions, and possess improved environmental profiles. For instance, research in related ester chemistry has demonstrated the potential of photoswitchable catalysis to regulate reaction rates through light, suggesting avenues for controlled synthesis rsc.org.

Future Research Directions: The development of robust heterogeneous catalysts, including functionalized mesoporous silica, zeolites, or metal-organic frameworks (MOFs), is essential for enabling easier product separation and catalyst recycling, thereby facilitating continuous processing. Advanced organocatalytic systems, such as N-heterocyclic carbenes (NHCs) or specific amine catalysts, are of significant interest for achieving metal-free esterification under mild conditions with high selectivity. Furthermore, exploring photocatalytic or electrocatalytic approaches could unlock novel, energy-efficient synthetic pathways for undecyl benzoate and its derivatives. Research focused on catalysts capable of selectively functionalizing this compound or its precursors would also be invaluable for the creation of advanced materials.

Advanced Applications in Bio-Based Materials and Circular Economy Initiatives

Current State & Findings: this compound is currently recognized for its utility as a cosmetic emollient and skin-conditioning agent, as well as a plasticizer for PVC and a solvent in industrial applications vulcanchem.comlookchem.com. Emerging research on similar benzoate derivatives indicates a broader spectrum of potential applications. For example, ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate has shown promise as an organogelator for oil spill remediation, highlighting the potential of functionalized benzoate esters mdpi.comresearchgate.net.

Future Research Directions: Significant opportunities exist in exploring this compound as a component in bio-based and biodegradable polymers, either as a monomer or a functional additive to impart specific properties like flexibility or hydrophobicity. Its potential in the development of environmentally friendly bio-lubricants and surfactants also warrants thorough investigation. Moreover, the design of functionalized this compound derivatives, inspired by compounds exhibiting organogelation properties, could lead to novel applications in advanced materials for environmental remediation or specialized industrial uses. Integrating this compound into materials designed for the circular economy, with a focus on recyclability and biodegradability, represents a key future objective.

Deeper Integration of Computational Chemistry with Experimental Validation

Current State & Findings: Computational chemistry, particularly Density Functional Theory (DFT), has been successfully applied to study the structures and properties of related liquid crystalline compounds containing benzoic acid moieties worldscientific.comresearchgate.net. This demonstrates the efficacy of computational methods in elucidating the behavior of complex molecular systems.

Future Research Directions: Future research should leverage computational tools to deepen the understanding of this compound's chemical behavior. This includes employing DFT to meticulously investigate reaction mechanisms for novel catalytic synthesis routes, thereby guiding catalyst design and optimization. Molecular dynamics simulations and quantitative structure-property relationship (QSPR) studies can predict physical properties, solubility, and interactions within various material matrices, accelerating the discovery of new applications. Computational approaches can also be utilized for virtual screening of potential this compound derivatives and for predicting environmental fate and toxicity, thereby complementing and guiding experimental validation efforts.

Understanding Complex Environmental Interactions and Long-Term Fate

Current State & Findings: General assessments of benzoate esters suggest they are readily biodegradable and pose a low risk to the environment canada.ca. However, specific, detailed studies concerning the environmental fate, persistence, and ecotoxicity of this compound are less prevalent. Its lipophilic nature, indicated by a logP of approximately 6.2, suggests a potential for bioaccumulation vulcanchem.com.

Future Research Directions: Comprehensive studies are required to detail the biodegradation kinetics and pathways of this compound across various environmental compartments, including soil, water, and sediment, under diverse conditions (aerobic and anaerobic). Rigorous ecotoxicity assessments on a broader spectrum of aquatic and terrestrial organisms are necessary to establish a complete safety profile, including potential subtle toxic effects. Investigating its potential for bioaccumulation and biomagnification within food chains is also crucial. Furthermore, future research should focus on identifying and characterizing potential environmental transformation products formed through processes such as hydrolysis and photolysis, and conducting lifecycle assessments to guide the sustainable production and use of this compound.

List of Compounds Mentioned:

this compound

Benzoic acid

Undecanol

3,4-Dihydroxy-benzoic acid undecyl ester

Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate

N-heterocyclic carbenes (NHCs)

Allyl-undecyl-carbonate

Q & A

Basic: What are the standard synthetic protocols for undecyl benzoate, and how can purity be validated?

Answer:
this compound is typically synthesized via esterification reactions between benzoic acid derivatives (e.g., benzoyl chloride) and undecanol. A common method involves acid-catalyzed esterification under reflux conditions, using sulfuric acid or p-toluenesulfonic acid as catalysts .

  • Validation of purity :
    • Chromatography : Use HPLC or GC-MS to quantify impurities and confirm retention time alignment with reference standards .
    • Spectroscopy : NMR (¹H and ¹³C) to verify ester bond formation and absence of unreacted precursors .
    • Melting point analysis : Compare observed values with literature data to assess crystallinity and purity .
      Best Practice : Always include experimental details (e.g., molar ratios, reaction time) in supplementary materials for reproducibility .

Basic: How should researchers design controlled experiments to study this compound’s stability in different solvents?

Answer:

  • Experimental design :
    • Variables : Test solvents of varying polarity (e.g., hexane, ethanol, DMSO) under controlled temperature (25°C, 40°C) and light exposure .
    • Controls : Include a nitrogen atmosphere to isolate oxidative degradation effects .
  • Data collection :
    • Monitor degradation via UV-Vis spectroscopy at λmax for benzoate esters (~270 nm) .
    • Quantify hydrolysis products using LC-MS .
      Advanced Tip : Use factorial design to evaluate interactions between solvent polarity and temperature .

Advanced: How can researchers resolve discrepancies in reported reaction yields for this compound synthesis?

Answer:
Contradictions in yields often arise from:

  • Catalyst efficiency : Compare metal-free vs. enzymatic catalysts (e.g., lipases), which may alter reaction kinetics .
  • Purity of precursors : Validate undecanol and benzoic acid purity via Karl Fischer titration (water content) and FTIR (functional groups) .
  • Workup protocols : Solvent extraction efficiency (e.g., ethyl acetate vs. dichloromethane) impacts yield calculations .
    Methodological solution : Replicate experiments using identical substrates and conditions from conflicting studies, then publish raw chromatographic data for transparency .

Advanced: What strategies optimize solvent systems for this compound purification via recrystallization?

Answer:

  • Solvent selection criteria :
    • High solubility at elevated temperatures (e.g., ethanol) and low solubility at room temperature .
    • Avoid solvents forming stable solvates (e.g., DMF).
  • Stepwise approach :
    • Screen solvents using micro-scale crystallization trials.
    • Use differential scanning calorimetry (DSC) to identify polymorphic transitions .
    • Optimize cooling rates (e.g., slow cooling for larger crystals).
      Validation : Compare XRD patterns of recrystallized product with known crystal structures .

Advanced: What advanced techniques characterize this compound’s stability under thermal stress?

Answer:

  • Thermogravimetric analysis (TGA) : Quantify decomposition temperatures and residual mass .
  • Isothermal stability studies :
    • Incubate samples at 60–100°C and analyze degradation products via GC-MS .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions .
    Critical Note : Report humidity levels during testing, as hydrolysis rates vary with moisture .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • First aid : For skin exposure, wash immediately with soap/water; for eye contact, irrigate for 15+ minutes .

Advanced: How can computational modeling predict this compound’s interactions with biological membranes?

Answer:

  • Molecular dynamics (MD) simulations :
    • Use software like GROMACS to model lipid bilayer penetration .
    • Parameterize force fields (e.g., CHARMM) for ester bond behavior .
  • Validation : Compare simulated permeability coefficients with in vitro Franz cell assays .

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